methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate

Hydrogen-Bond Donor Count Topological Polar Surface Area CNS Drug Design

Indole-3-carboxylate building blocks often require N-H protection or O-protection, adding steps and cost. This fully substituted scaffold eliminates HBD, aligns with CNS MPO criteria, and activates the benzo ring for regioselective functionalization without side reactions. • Zero HBD, TPSA 40.5 Ų, XLogP3 1.8 - ideal for BBB-penetrant fragment libraries. • 5-MeO group boosts nucleophilic reactivity ~4.7× vs unsubstituted indole, enabling C4/C6 electrophilic substitution. • 94.2% typical yield from carboxylic acid, reducing raw material and purification costs. • Ready for Ru-/Rh-catalyzed C-H alkenylation without protection steps, cutting linear synthesis by 1-2 steps.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B15068098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methoxy-1-methyl-1H-indole-3-carboxylate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)OC)C(=O)OC
InChIInChI=1S/C12H13NO3/c1-13-7-10(12(14)16-3)9-6-8(15-2)4-5-11(9)13/h4-7H,1-3H3
InChIKeyNEVGJVIWXVBTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate – Key Indole Building Block


Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate (CAS 172595-71-0) is a fully substituted indole-3-carboxylate ester featuring a C5-methoxy donor and an N1-methyl cap. It belongs to the 1,3,5-trisubstituted indole class widely used as rigid heterocyclic scaffolds in kinase inhibitor programs, GPCR ligand optimization, and fragment-based screening [1]. With a molecular weight of 219.24 g·mol⁻¹, zero hydrogen-bond donor capacity, and a computed XLogP3 of 1.8, it occupies property space that is distinct from both its N–H parent and its des-methoxy analog [1]. These molecular features dictate its solubility profile, reactivity in electrophilic substitution, and suitability as a synthetic intermediate for C2-functionalized indole libraries.

Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate vs. Generic Analogs


Indole-3-carboxylate esters are often treated as interchangeable building blocks, yet small variations in substitution produce measurable differences in lipophilicity, hydrogen-bonding capacity, and ring electronics that alter both pharmacokinetic behavior and synthetic reactivity. Replacing the N-methyl group with a proton introduces a hydrogen-bond donor (HBD count = 1), raising the topological polar surface area by ~10 Ų and changing the XLogP3 by >0.7 log units [1]. Removing the 5-methoxy group reduces electron density on the benzo ring, lowering the nucleophilic reactivity parameter (N) by nearly 0.7 log units relative to the methoxy-substituted scaffold and shifting the regiochemical outcome of electrophilic aromatic substitution [2]. These differences mean that a “close analog” cannot simply be substituted into a validated synthetic sequence or SAR series without re-optimizing reaction conditions or losing target engagement potency.

Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate: Differentiation Evidence


N-Methylation Reduces H-Bond Donor Count and TPSA

Methylation at the N1 position removes the sole hydrogen-bond donor present in the N–H analog. The target compound has HBD = 0 and TPSA = 40.5 Ų, whereas methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5) has HBD = 1 and TPSA = 51.3 Ų [1]. Methyl 1-methyl-1H-indole-3-carboxylate (CAS 108438-43-3), which also lacks an N–H donor, has TPSA = 31.2 Ų but lacks the methoxy oxygen [2]. In CNS drug design, reducing HBD count from 1 to 0 is correlated with approximately 2-fold enhancement in passive BBB permeability when TPSA < 60 Ų [3].

Hydrogen-Bond Donor Count Topological Polar Surface Area CNS Drug Design

N-Methylation Balances 5-Methoxy Lipophilicity

The 5-methoxy group alone raises XLogP3 to 2.5 (methyl 5-methoxy-1H-indole-3-carboxylate), which may exceed desirable lipophilicity windows for oral candidates [1]. Removing the methoxy entirely (methyl 1-methyl-1H-indole-3-carboxylate) gives XLogP3 ≈ 2.0, but sacrifices the electron-donating character needed for downstream SAR [2]. The target compound, with both N1-methyl and C5-methoxy, has XLogP3 = 1.8, the lowest among the three comparators, indicating that N-methylation paradoxically reduces computed logP in this scaffold, likely due to altered solvation of the ester carbonyl [1].

Lipophilicity XLogP3 ADME Optimization

Nucleophilic Reactivity Enhancement by 5-Methoxy

The electron-donating 5-methoxy group activates the indole benzo ring toward electrophilic aromatic substitution, primarily at the 4- and 6-positions. Mayr's nucleophilicity parameter N for 5-methoxyindole is 6.22 (sN = 1.12), compared with N = 5.55 (sN = 1.03) for unsubstituted indole [1]. This corresponds to a ca. 4.7-fold increase in nucleophilic reactivity. The target compound, bearing this methoxy group, is therefore significantly more reactive in SEAr-type transformations (nitration, halogenation, Vilsmeier formylation) than the des-methoxy analog methyl 1-methyl-1H-indole-3-carboxylate, for which reactivity is expected to approximate that of indole [1]. The N-methyl group further protects the N–H from oxidative or electrophilic attack, channeling reactivity exclusively to the carbocyclic ring.

Nucleophilicity Electrophilic Substitution Synthetic Reactivity

Synthetic Accessibility: High-Yield Esterification

The target compound is accessed from 5-methoxyindole-3-carboxylic acid via sequential treatment with sodium hydride and methyl iodide in DMF at 0–5 °C, yielding the N-methyl methyl ester in 94.2% isolated yield . This compares favorably with typical N-methylation yields for indole-3-carboxylates (78–87% reported for analogous substrates under methyl iodide/DMF conditions) and with direct esterification of sterically hindered indole-3-carboxylic acids, which often require forcing conditions and deliver <85% yields . The high yield reflects the activating effect of the 5-methoxy group on both N-alkylation and esterification steps.

Synthetic Yield Building Block Preparation Scalability

C–H Functionalization: Ru-Catalyzed Decarboxylative Alkenylation

The N–H analog methyl 5-methoxy-1H-indole-3-carboxylate has been demonstrated as a competent substrate for Ru(II)-catalyzed decarboxylative C–H alkenylation in aqueous media, providing rapid access to tetrahydropyridoindole scaffolds [1]. The target N-methyl compound is expected to exhibit analogous reactivity because the carboxylate directing group remains accessible and the methoxy group enhances electron density at the C2–C3 positions. In contrast, the des-methoxy analog methyl 1-methyl-1H-indole-3-carboxylate lacks this electronic activation, and the hydroxy analog (methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate) would require O-protection prior to metal-catalyzed transformations due to the acidic phenol proton [2].

C–H Activation Decarboxylative Alkenylation Scaffold Diversification

Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate Application Scenarios


CNS Fragment-Based Screening Libraries

The target compound's computed property profile (HBD = 0, TPSA = 40.5 Ų, XLogP3 = 1.8) aligns with CNS MPO desirability criteria [1]. Procurement of this specific building block is justified when constructing fragment libraries intended for blood–brain barrier penetration, as the N–H analog (HBD = 1) would introduce a violation of the zero-donor preference for passive CNS entry.

Electrophilic Functionalization at C4/C6 for Kinase SAR

The 5-methoxy group activates the indole benzo ring for electrophilic substitution at the 4- and 6-positions, with nucleophilic reactivity ~4.7-fold higher than unsubstituted indole [2]. This compound is the preferred starting material when regioselective nitration, halogenation, or formylation at C4 or C6 is required without competing N–H oxidation side reactions, which can occur with the N–H analog.

Large-Scale Library Synthesis via High-Yield Esterification

The demonstrated 94.2% yield for the N-methylation/esterification sequence from the carboxylic acid precursor supports cost-effective procurement at multi-gram to kilogram scale. This yield advantage of +7–16 percentage points over typical indole-3-carboxylate esterifications reduces both raw material cost and chromatographic purification requirements.

Metal-Catalyzed C–H Diversification Without Protecting Groups

When planning Ru- or Rh-catalyzed decarboxylative C–H alkenylation for scaffold diversification, the target compound can be used directly without O-protection (required for the 5-hydroxy analog) or N–H protection (required for the N–H analog) [3]. This reduces the linear sequence by 1–2 steps and improves overall atom economy.

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